Ferrichrome Iron-free

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

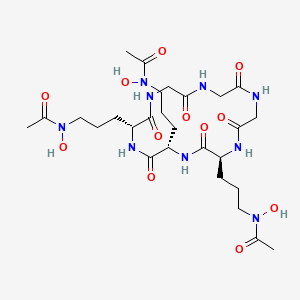

Molecular Formula |

C27H45N9O12 |

|---|---|

Molecular Weight |

687.7 g/mol |

IUPAC Name |

N-[3-[(2S,5S,8R)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide |

InChI |

InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44)/t19-,20+,21+/m1/s1 |

InChI Key |

ZFDAUYPBCXMSBF-HKBOAZHASA-N |

Isomeric SMILES |

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O |

Canonical SMILES |

CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Structure of Iron-Free Ferrichrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrichrome, a cyclic hexapeptide siderophore produced by various fungi, plays a critical role in iron acquisition. Its iron-free form, known as deferriferrichrome, is the precursor to the iron-chelating molecule. Understanding the structure of deferriferrichrome is paramount for elucidating the mechanism of iron uptake and for the development of novel antimicrobial agents that target this essential pathway. This technical guide provides a comprehensive overview of the current knowledge on the structure of iron-free ferrichrome, including its chemical composition, biosynthetic pathway, and the challenges associated with its structural determination. While precise quantitative structural data for the apo-form remains elusive in public databases, this guide outlines the experimental methodologies employed for its characterization and presents a conceptual framework for its structural analysis.

Introduction

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential element for their growth and proliferation. Ferrichrome is a prominent member of the hydroxamate class of siderophores. The iron-free ligand, deferriferrichrome, is a cyclic hexapeptide consisting of a repeating unit of three glycine residues and three L-ornithine residues. The ornithine side chains are modified by N-acetylation and N-hydroxylation, forming the hydroxamate groups that are responsible for coordinating the ferric ion.

The structure of the iron-bound ferrichrome is well-characterized as a rigid, propeller-like conformation. In contrast, the iron-free form, deferriferrichrome, exhibits significant conformational flexibility in solution, existing as an equilibrium of at least two interconverting conformers[1]. This inherent flexibility is crucial for its biological function, allowing it to adopt a conformation suitable for iron binding, but it also presents a significant challenge for its structural elucidation.

Chemical Structure and Properties

The fundamental structure of deferriferrichrome is a cyclic hexapeptide with the following sequence: cyclo-(-Gly-Gly-Gly-Orn(N⁵-acetyl, N⁵-hydroxy)-Orn(N⁵-acetyl, N⁵-hydroxy)-Orn(N⁵-acetyl, N⁵-hydroxy)-).

| Property | Value |

| Molecular Formula | C₂₇H₄₅N₉O₁₂ |

| Molecular Weight | 687.7 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and polar organic solvents |

Biosynthesis of Ferrichrome

The biosynthesis of ferrichrome is a multi-step enzymatic process that begins with the modification of L-ornithine. The key enzymes and genes involved in this pathway have been identified in several fungal species, including Ustilago maydis and Omphalotus olearius.

Ferrichrome Biosynthetic Pathway

Caption: Biosynthetic pathway of ferrichrome.

Structural Determination Methodologies

The determination of the three-dimensional structure of deferriferrichrome relies on two primary analytical techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the molecule's inherent flexibility, a combination of these methods, along with computational modeling, is often necessary to obtain a comprehensive structural understanding.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of a molecule in its crystalline state. The primary challenge in applying this technique to deferriferrichrome is obtaining well-ordered crystals, a process hindered by its conformational flexibility.

-

Purification: Deferriferrichrome must be purified to homogeneity, typically using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).

-

Crystallization Screening: A wide range of crystallization conditions are screened using techniques like vapor diffusion (hanging drop or sitting drop) or microbatch methods. This involves varying parameters such as pH, temperature, precipitant type and concentration, and the presence of additives.

-

Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to improve their size and quality for diffraction experiments.

-

Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic coordinates are derived and refined.

Caption: Conceptual workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For a flexible molecule like deferriferrichrome, NMR is particularly valuable as it can provide insights into the different conformations present in equilibrium.

A detailed, step-by-step NMR protocol for deferriferrichrome is not published. However, a typical approach would include:

-

Sample Preparation: A solution of highly purified deferriferrichrome is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

1D and 2D NMR Experiments: A series of NMR experiments are performed, including:

-

¹H NMR: To identify the different proton environments.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (i.e., within the same amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.

-

-

Data Analysis and Structure Calculation: The NMR data is analyzed to assign all the proton, carbon, and nitrogen resonances. The distance constraints from NOESY experiments are then used in computational modeling programs to calculate a family of structures that are consistent with the experimental data.

Quantitative Structural Data

To date, a Crystallographic Information File (CIF) or a comprehensive table of bond lengths, bond angles, and torsion angles for iron-free ferrichrome is not publicly available in crystallographic databases. This is likely due to the challenges in obtaining crystals suitable for high-resolution X-ray diffraction analysis. The solution-state flexibility further complicates the generation of a single, representative set of structural parameters.

Conclusion

The structure of iron-free ferrichrome, or deferriferrichrome, is a critical piece of the puzzle in understanding fungal iron acquisition. While its primary sequence and chemical composition are well-established, its three-dimensional structure in the absence of iron is characterized by significant conformational flexibility. This dynamic nature, while essential for its biological function, has made its precise structural determination challenging. Currently, detailed quantitative structural data for deferriferrichrome is not available in the public domain. Further research, potentially employing advanced techniques such as cryo-electron microscopy or solid-state NMR on microcrystalline samples, may be required to fully elucidate the intricate structural landscape of this important molecule. A deeper understanding of the apo-siderophore's structure will undoubtedly pave the way for the rational design of novel therapeutics targeting microbial iron metabolism.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Function of Apo-Ferrichrome in Fungi

This technical guide provides a comprehensive overview of the multifaceted biological functions of apo-ferrichrome in fungi. It covers its critical roles in iron acquisition, transport, and storage, its involvement in regulatory pathways, and its significance in fungal pathogenesis and broader metabolism. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways to serve as a valuable resource for the scientific community.

The Central Role of Iron and the Function of Apo-Ferrichrome

Iron is an indispensable nutrient for virtually all living organisms, including fungi, as it is a crucial cofactor for numerous essential enzymes involved in processes like respiration, DNA synthesis, and metabolism.[1][2] However, in the aerobic, neutral pH environments that many fungi inhabit, iron primarily exists in the highly insoluble ferric (Fe³⁺) state, making its acquisition a significant challenge.[1] To overcome this, most fungi have evolved sophisticated high-affinity iron uptake systems.[3]

One of the primary strategies for iron acquisition is the synthesis and secretion of low molecular weight, high-affinity ferric iron chelators known as siderophores.[3][4][5] Apo-ferrichrome is the iron-free, or apochelate, form of ferrichrome, a hydroxamate-type siderophore common in many fungal species.[4][6] The biological journey of this molecule begins with its synthesis and secretion as apo-ferrichrome to scavenge for environmental iron.[7] Once it binds to ferric iron with an exceptionally high affinity, it becomes ferrichrome, which is then recognized and taken up by specific transporters on the fungal cell surface.[1][7]

Core Biological Functions

Iron Scavenging and Transport

The primary and most well-understood function of apo-ferrichrome is to act as an extracellular scavenger for ferric iron.[7] Upon secretion, it effectively solubilizes and binds to Fe³⁺ from the environment. The resulting ferrichrome-iron complex is then imported into the fungal cell. Fungi employ two main strategies for the uptake of siderophore-bound iron:

-

Non-reductive Uptake: This "whole-ligand" uptake mechanism involves the transport of the entire ferrichrome-iron complex across the cell membrane by specific siderophore-iron transporters (SITs), which are part of the major facilitator superfamily of proteins.[1][3] In Saccharomyces cerevisiae, which cannot synthesize its own siderophores but can utilize those produced by other microbes (xenosiderophores), the ARN family of transporters (Arn1p, Arn2p/Taf1p, Arn3p/Sit1p, Arn4p/Enb1p) are responsible for this process.[1][6][8] Arn1p, in particular, is known to transport ferrichrome and related siderophores.[1][7] Once inside the cell, iron is released from the siderophore, potentially through reduction of Fe³⁺ to Fe²⁺ or ligand exchange.[6] The fate of the apo-ferrichrome after iron release can vary; in some fungi, it is re-secreted to scavenge more iron, while in others like S. cerevisiae, it appears to be degraded intracellularly.[7]

-

Reductive Iron Assimilation (RIA): In this mechanism, the ferric iron bound to ferrichrome is reduced to ferrous iron (Fe²⁺) at the cell surface by plasma membrane metalloreductases (encoded by genes like FRE1, FRE2).[7][9] The less tightly bound Fe²⁺ is then released from the siderophore and transported into the cell by a high-affinity ferrous transport complex, typically composed of a multicopper oxidase (e.g., Fet3p) and a permease (e.g., Ftr1p).[7][8]

The choice between these uptake strategies can depend on the fungal species and the specific siderophore. For instance, in Ustilago maydis, ferrichrome is taken up via the whole-ligand transport mechanism.[4]

Intracellular Iron Storage

Beyond its role in iron acquisition, ferrichrome also serves as a crucial intracellular iron storage molecule in many ascomycetes and basidiomycetes.[3][4][5] Unlike zygomycetes that may use ferritin-like compounds, these fungi utilize intracellular siderophores to safely store iron, preventing the generation of toxic free radicals via the Fenton reaction.[2][4] In Ustilago sphaerogena and Ustilago maydis, ferrichrome constitutes a significant portion of the cellular iron pool.[3] Studies in Aspergillus fumigatus have identified ferricrocin and hydroxyferricrocin, two intracellular ferrichrome-type siderophores, as essential for iron storage and distribution within the hyphae and conidia.[1] This stored iron is readily mobilizable to meet the metabolic needs of the cell.[7]

Regulation of Apo-Ferrichrome Biosynthesis and Transport

The synthesis of apo-ferrichrome and the expression of its transporters are tightly regulated to maintain iron homeostasis. This regulation primarily occurs at the transcriptional level and involves a conserved network of transcription factors:

-

Under Iron-Depleted Conditions: A bZIP transcription factor, HapX , becomes active. HapX promotes the expression of genes involved in siderophore biosynthesis and uptake.[10] It also represses iron-consuming pathways to conserve iron.[1][10] In Schizosaccharomyces pombe, the genes sib1⁺ (encoding a nonribosomal peptide synthetase) and sib2⁺ (encoding an L-ornithine N⁵-oxygenase), which are essential for ferrichrome biosynthesis, are upregulated.[11][12]

-

Under Iron-Replete Conditions: A GATA-type transcription factor, SreA (in filamentous fungi) or Fep1 (in S. pombe), acts as a repressor.[10][11] It binds to the promoter regions of genes involved in iron acquisition, including those for siderophore biosynthesis and transport, and represses their transcription to prevent iron overload and toxicity.[1][10][12]

This interplay between the activating function of HapX and the repressive function of SreA/Fep1 forms a negative feedback loop that allows the fungus to adapt its iron acquisition machinery to changing environmental iron availability.[1][10]

Role in Fungal Pathogenesis and Broader Metabolism

The ability to acquire iron is a critical virulence factor for pathogenic fungi, as the host environment is typically iron-limited due to iron-sequestering proteins like transferrin and lactoferrin.[1] Siderophore-mediated iron uptake is indispensable for the virulence of many fungal pathogens.[2][3] Deletion of genes involved in siderophore biosynthesis, such as the nonribosomal peptide synthetase (NRPS) gene NPS6, has been shown to severely impair the virulence of several plant pathogens.[2][10] In the human pathogen A. fumigatus, siderophores are crucial for scavenging host iron, and the loss of their biosynthesis significantly attenuates virulence.[3]

Recent studies have also uncovered broader metabolic roles for ferrichrome that extend beyond iron metabolism. In fission yeast, intrinsically produced ferrichrome has been shown to confer high tolerance to ammonium, a preferred nitrogen source that can otherwise suppress the uptake of other nitrogen sources.[13][14] Ferrichrome was also found to facilitate the growth of yeast under low-glucose conditions, suggesting a role in linking iron homeostasis with primary carbon and nitrogen metabolism.[14]

Quantitative Data on Ferrichrome Interactions

The efficiency of ferrichrome-mediated iron uptake is underpinned by the specific binding kinetics of the siderophore to its transporters. While comprehensive data is species-specific, studies have provided insights into these interactions.

| Fungal Species | Transporter | Ligand | Km / Kd (μM) | Measurement Type | Reference |

| Saccharomyces cerevisiae | Arn1p | Ferrichrome | ~2.5 | KT for uptake | [7] |

| Saccharomyces cerevisiae | Arn1p | Ferrichrome | High Affinity Site | Kd not specified | Binding Affinity |

| Cryptococcus neoformans | - | Fe(III) | 0.16 | Km (High-affinity reductase) | [4] |

Table 1: Summary of reported binding affinities and transport kinetics related to ferrichrome and iron uptake in fungi. KT refers to the transport affinity, Km to the Michaelis constant for an enzymatic process, and Kd to the dissociation constant for binding.

Experimental Methodologies

Ferrichrome-Binding Assay

This protocol is adapted from methodologies described for studying siderophore-transporter interactions.[7]

Objective: To quantify the binding of radiolabeled ferrichrome to fungal cells expressing a specific transporter.

Materials:

-

Fungal cells (e.g., S. cerevisiae strain transformed with a plasmid expressing the transporter of interest, like pOE-Arn1-HA).

-

Control cells (e.g., strain with an empty vector).

-

[⁵⁵Fe]Ferrichrome (radiolabeled ferrichrome).

-

Binding buffer (e.g., MES-buffered saline, pH 6.5).

-

Washing buffer (e.g., cold binding buffer).

-

Cellulose nitrate filters (or similar for separating cells from the medium).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Preparation: Grow fungal cells to mid-log phase in an appropriate medium. Harvest the cells by centrifugation, wash them with sterile water, and resuspend them in the binding buffer to a known cell density.

-

Binding Reaction: In a series of microcentrifuge tubes, incubate a fixed amount of cells with serial dilutions of [⁵⁵Fe]Ferrichrome. The concentration range should span the expected Kd.

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C to inhibit transport) for a set period (e.g., 30-60 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate the cells from the unbound [⁵⁵Fe]Ferrichrome by filtering the reaction mixture through a cellulose nitrate filter. Immediately wash the filter with a generous volume of cold washing buffer to remove non-specifically bound ligand.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of [⁵⁵Fe]Ferrichrome retained on the cells is measured. Plot the bound ligand concentration against the free ligand concentration. Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the number of binding sites (Bmax).

Siderophore Transport Assay

This protocol is based on tracer studies using radiolabeled siderophores.[7]

Objective: To measure the rate of uptake of ferrichrome into fungal cells.

Materials:

-

Fungal cells.

-

[⁵⁵Fe]Ferrichrome or ¹⁴C-labeled apo-ferrichrome complexed with non-radioactive iron.

-

Uptake buffer (e.g., a minimal medium lacking iron).

-

Stop solution (e.g., cold buffer with a high concentration of unlabeled ferrichrome or a chelator like EDTA).

-

Microcentrifuge tubes.

-

Liquid scintillation counter.

Procedure:

-

Cell Preparation: Grow and prepare cells as in the binding assay, resuspending them in the uptake buffer. Pre-incubate the cells at the desired uptake temperature (e.g., 30°C).

-

Initiate Uptake: Start the transport reaction by adding a known concentration of radiolabeled ferrichrome to the cell suspension.

-

Time Course: At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the cell suspension.

-

Stop Reaction: Immediately transfer the aliquot to a tube containing ice-cold stop solution to halt the transport process.

-

Washing: Pellet the cells by centrifugation, discard the supernatant, and wash the cells several times with cold stop solution to remove external radioactivity.

-

Quantification: Resuspend the final cell pellet and transfer it to a scintillation vial. Measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the intracellular radioactivity over time. The initial linear phase of this plot represents the initial rate of transport. Kinetic parameters like KT and Vmax can be determined by measuring the initial rates at different substrate concentrations.

Signaling and Biosynthetic Pathways

Apo-Ferrichrome Biosynthesis Pathway

The biosynthesis of apo-ferrichrome begins with the non-proteinogenic amino acid ornithine. Key enzymes include an L-ornithine N⁵-oxygenase and a nonribosomal peptide synthetase (NRPS).

Caption: Simplified biosynthetic pathway of apo-ferrichrome from L-ornithine.

Fungal Iron Uptake and Storage Workflow

This diagram illustrates the journey of apo-ferrichrome from secretion to its role in intracellular iron storage.

Caption: Workflow of ferrichrome-mediated iron uptake and intracellular storage.

Transcriptional Regulation of Iron Homeostasis

This diagram shows the core regulatory logic governing iron uptake in fungi.

Caption: Transcriptional control of iron uptake genes by HapX and SreA/Fep1.

Implications for Drug Development

The critical role of siderophore-mediated iron acquisition in fungal virulence makes it an attractive target for novel antifungal therapies. There are two primary strategies being explored:

-

Inhibition of Iron Uptake: Developing drugs that block siderophore biosynthesis, secretion, or uptake could effectively starve the pathogen of iron, hindering its growth and virulence within the host.

-

The "Trojan Horse" Strategy: This approach involves conjugating an antifungal agent to a siderophore like ferrichrome. The fungus, mistaking the conjugate for a vital nutrient, actively transports it into the cell via its siderophore transporters. Once inside, the antifungal is released, killing the cell. This strategy offers the potential for highly specific and efficient drug delivery to fungal pathogens.

Conclusion

Apo-ferrichrome is far more than a simple iron chelator. It is the foundational molecule in a sophisticated system that allows fungi to scavenge, transport, and safely store iron. Its biosynthesis and the subsequent uptake of ferrichrome are tightly regulated to maintain cellular iron homeostasis. The critical dependence of many pathogenic fungi on this system for survival and virulence highlights its potential as a prime target for the development of the next generation of antifungal drugs. Future research will likely continue to unravel the intricate connections between this ancient iron acquisition system and the broader metabolic and signaling networks within the fungal kingdom.

References

- 1. Iron acquisition strategies in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Iron in Plant Defence and Fungal Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. Acquisition, Transport, and Storage of Iron by Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular genetics of fungal siderophore biosynthesis and uptake: the role of siderophores in iron uptake and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of ferrichrome transport through Arn1p and its metabolism in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iron acquisition in fungal pathogens of humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Regulatory Hub of Siderophore Biosynthesis in the Phytopathogenic Fungus Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iron-Dependent Remodeling of Fungal Metabolic Pathways Associated with Ferrichrome Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Iron-dependent remodeling of fungal metabolic pathways associated with ferrichrome biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ferrichrome, a fungal-type siderophore, confers high ammonium tolerance to fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ferrichrome, a fungal-type siderophore, confers high ammonium tolerance to fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

Deferriferrichrome Biosynthesis in Aspergillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the deferriferrichrome biosynthesis pathway in the fungal genus Aspergillus. Deferriferrichrome, and its iron-bound form ferricrocin (FC), is a crucial intracellular siderophore involved in iron storage, transport, germination, and oxidative stress resistance.[1][2] Understanding this pathway is critical, as siderophore biosynthesis is essential for the virulence of pathogenic species like Aspergillus fumigatus, making it a promising target for novel antifungal therapies.[2]

Core Biosynthesis Pathway

The biosynthesis of deferriferrichrome is a multi-step enzymatic process that converts the amino acid L-ornithine into a complex cyclic hexapeptide. The pathway is primarily localized to the cytoplasm.[1][3] The core pathway involves three key enzymatic steps, beginning with the hydroxylation of the precursor, followed by acetylation, and culminating in the assembly of the final molecule by a non-ribosomal peptide synthetase (NRPS).

The initial and committed step in the biosynthesis of all hydroxamate siderophores in Aspergillus, including deferriferrichrome, is the N-hydroxylation of L-ornithine.[2][4] This is followed by the acetylation of the newly formed hydroxyl group. The final step involves the complex assembly of three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine, two molecules of glycine, and one molecule of serine into the cyclic peptide structure of deferriferrichrome.[5]

References

- 1. SidL, an Aspergillus fumigatus Transacetylase Involved in Biosynthesis of the Siderophores Ferricrocin and Hydroxyferricrocin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. SidL, an Aspergillus fumigatus transacetylase involved in biosynthesis of the siderophores ferricrocin and hydroxyferricrocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

The Discovery and Enduring Significance of Ferrichrome: A Siderophore Case Study

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Since its initial isolation in 1952, ferrichrome has emerged as a cornerstone in the study of microbial iron acquisition.[1][2] This cyclic hexapeptide, a member of the hydroxamate class of siderophores, has been instrumental in elucidating the intricate mechanisms by which fungi and other microorganisms scavenge for the essential yet often scarce nutrient, iron. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of ferrichrome. It details the experimental protocols that have been pivotal in its study, presents key quantitative data, and visualizes the complex biological pathways in which it participates. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development, offering both historical context and practical methodological insights into the world of siderophore biology.

Introduction: The Iron Problem and a Fungal Solution

Iron is a vital cofactor for a myriad of essential cellular processes, including DNA synthesis, respiration, and various enzymatic reactions.[1] However, in aerobic environments at physiological pH, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it largely unavailable to living organisms.[1] To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores—low-molecular-weight, high-affinity iron-chelating molecules.[3]

Ferrichrome, first isolated from the smut fungus Ustilago sphaerogena, stands as one of the earliest and most extensively studied siderophores.[1][2] Its discovery marked a significant milestone, paving the way for a deeper understanding of microbial iron metabolism. The subsequent work of J.B. Neilands in 1957 was crucial in establishing the role of ferrichrome as an iron transport agent, solidifying its importance in the field.[1] This guide will delve into the historical journey of ferrichrome's discovery and the key experimental findings that have shaped our current understanding of its function.

Physicochemical Properties and Structure of Ferrichrome

Ferrichrome is a cyclic hexapeptide composed of a repeating unit of three glycine residues and three Nδ-acetyl-Nδ-hydroxy-L-ornithine residues.[1] The hydroxamate groups of the modified ornithine residues are responsible for the high-affinity chelation of ferric iron.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₂FeN₉O₁₂ | [1][4][5] |

| Molar Mass | 740.53 g/mol | [1][4][5] |

| Fe³⁺ Binding Affinity (logβ₁₁₀) | 29.07 | [6] |

| Appearance | Dark red or brown powder | [1] |

| Solubility | Water soluble | [1] |

Table 1: Physicochemical Properties of Ferrichrome

The octahedral coordination of the ferric iron by the six oxygen atoms of the three hydroxamate groups results in a highly stable complex.[1] This structural arrangement is critical for its biological function, enabling the efficient sequestration of iron from the environment.

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in the study of ferrichrome.

Production and Isolation of Ferrichrome from Fungal Cultures

Objective: To produce and isolate ferrichrome from a fungal culture, such as Ustilago maydis.

Materials:

-

Ustilago maydis culture

-

Low-iron culture medium

-

Amberlite XAD-2 resin

-

Methanol

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column[5]

Protocol:

-

Inoculate Ustilago maydis into a low-iron culture medium to induce siderophore production.

-

Incubate the culture with shaking for 3-5 days.[5]

-

Separate the fungal biomass from the culture supernatant by centrifugation or filtration.

-

Pass the supernatant through a column packed with Amberlite XAD-2 resin to adsorb the ferrichrome.

-

Wash the column with distilled water to remove unbound compounds.

-

Elute the ferrichrome from the resin using methanol.[5]

-

Concentrate the methanolic eluate using a rotary evaporator.

-

Further purify the ferrichrome using preparative HPLC on a C18 column with a suitable gradient of methanol in water.[5]

-

Collect the fractions containing ferrichrome, identified by its characteristic red-brown color and confirmed by analytical HPLC.

-

Lyophilize the purified fractions to obtain solid ferrichrome.

Characterization of Ferrichrome

Objective: To confirm the identity and purity of the isolated ferrichrome.

Methods:

-

High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to assess the purity of the ferrichrome sample. A single, sharp peak at the expected retention time indicates a high degree of purity.[5]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the isolated compound, which should correspond to the theoretical mass of ferrichrome (740.53 Da).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of ferrichrome, confirming the presence of the cyclic hexapeptide backbone and the hydroxamate groups.[8]

Iron Binding Assay

Objective: To determine the iron-binding capacity of purified ferrichrome.

Materials:

-

Purified ferrichrome

-

Ferric chloride (FeCl₃) solution of known concentration

-

Spectrophotometer

Protocol:

-

Prepare a solution of apo-ferrichrome (iron-free) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Titrate the apo-ferrichrome solution with increasing concentrations of FeCl₃.

-

After each addition of FeCl₃, allow the solution to equilibrate.

-

Measure the absorbance of the solution at approximately 425 nm, which is the characteristic absorbance maximum for the ferrichrome-iron complex.[9]

-

Plot the absorbance against the molar ratio of iron to ferrichrome. The point at which the absorbance plateaus indicates the stoichiometry of iron binding.

-

The binding constant can be calculated from the titration data using appropriate software and equations.[10]

Ferrichrome Uptake Assay in Saccharomyces cerevisiae

Objective: To measure the uptake of iron-bound ferrichrome by yeast cells.

Materials:

-

Saccharomyces cerevisiae strain (e.g., wild-type and a transporter knockout mutant)

-

⁵⁵Fe-labeled ferrichrome

-

Yeast growth medium (e.g., YPD)

-

Scintillation counter

Protocol:

-

Grow S. cerevisiae cultures to mid-log phase in a low-iron medium to induce the expression of siderophore transporters.[11]

-

Harvest the cells by centrifugation and wash them with an appropriate buffer.

-

Resuspend the cells to a known density in the assay buffer.

-

Initiate the uptake experiment by adding ⁵⁵Fe-labeled ferrichrome to the cell suspension.[11]

-

Incubate the cells at 30°C with shaking for various time points.

-

At each time point, take an aliquot of the cell suspension and rapidly filter it through a membrane filter to separate the cells from the medium.

-

Wash the filter with ice-cold buffer to remove any non-specifically bound ferrichrome.

-

Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the rate of ferrichrome uptake based on the amount of radioactivity accumulated in the cells over time.

Biological Function and Mechanisms of Action

Ferrichrome's primary biological role is to act as an iron shuttle. It is synthesized and secreted by fungi under iron-limiting conditions.[7] Once in the extracellular environment, it binds to ferric iron with high affinity. The resulting ferrichrome-iron complex is then recognized by specific receptors on the cell surface of the producing organism or other microbes capable of utilizing it.

Ferrichrome Biosynthesis

The biosynthesis of ferrichrome is a non-ribosomal process. In Ustilago maydis, the pathway begins with the hydroxylation of L-ornithine, a reaction catalyzed by the enzyme ornithine-N⁵-oxygenase, encoded by the sid1 gene.[12][13] The resulting N⁵-hydroxyornithine is then acetylated. Finally, a non-ribosomal peptide synthetase (NRPS), encoded by the sid2 gene, catalyzes the cyclic condensation of three molecules of N⁵-acetyl-N⁵-hydroxyornithine and three molecules of glycine to form the final ferrichrome structure.[12]

Ferrichrome Uptake and Iron Release

The mechanism of ferrichrome uptake varies between different organisms.

In Escherichia coli , which can utilize ferrichrome as a xenosiderophore, the ferrichrome-iron complex is recognized and transported across the outer membrane by the FhuA receptor.[1][14] This transport is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[6]

In Saccharomyces cerevisiae , ferrichrome uptake is mediated by members of the ARN family of transporters.[15] The ferrichrome-iron complex is internalized via endocytosis.[16] Once inside the cell, iron is released from the ferrichrome complex through a reductive mechanism. The ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), which has a much lower affinity for the siderophore and is subsequently released to be utilized by the cell.[1]

Conclusion and Future Perspectives

The discovery and subsequent decades of research on ferrichrome have been pivotal in shaping our understanding of microbial iron acquisition. From its initial characterization to the detailed elucidation of its biosynthetic and transport pathways, ferrichrome has served as a model siderophore. The experimental protocols developed for its study have been adapted for the investigation of numerous other siderophores.

Looking ahead, the unique iron-chelating properties of ferrichrome and other siderophores present exciting opportunities for drug development. The "Trojan horse" approach, where antibiotics are conjugated to siderophores to facilitate their entry into pathogenic bacteria, is a promising strategy to combat antibiotic resistance. A deeper understanding of the regulation of ferrichrome biosynthesis and transport will be crucial for harnessing these systems for therapeutic benefit. The continued study of ferrichrome and its analogs will undoubtedly lead to new insights into microbial physiology and may pave the way for novel antimicrobial agents.

References

- 1. Determination of ferrichrome binding to the FhuA outer membrane transport protein, periplasmic accumulation of ferrichrome, or transport of ferrichrome into cells using a three-layer oil technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutant Analysis of the Escherichia coli FhuA Protein Reveals Sites of FhuA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ustilago maydis Serves as a Novel Production Host for the Synthesis of Plant and Fungal Sesquiterpenoids [frontiersin.org]

- 4. Elucidation of the complete ferrichrome A biosynthetic pathway in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell envelope signaling in Escherichia coli. Ligand binding to the ferrichrome-iron receptor fhua promotes interaction with the energy-transducing protein TonB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of Siderophores by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry (ESI-MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Ferroxidation/Permeation Iron Uptake System Is Required for Virulence in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of ferrichrome biosynthesis in the phytopathogenic fungus Ustilago maydis: cloning of an ornithine-N5-oxygenase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Iron-Dependent Remodeling of Fungal Metabolic Pathways Associated with Ferrichrome Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of in vitro interactions between a truncated TonB protein from Escherichia coli and the outer membrane receptors FhuA and FepA - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Desferriferrichrome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desferriferrichrome is a naturally occurring hydroxamate siderophore produced by various fungi, including species of Aspergillus and Ustilago.[1] As a high-affinity iron chelator, it plays a crucial role in microbial iron acquisition.[2] Its potent and selective iron-binding properties have garnered significant interest in the scientific community, particularly for its potential applications in drug development, including novel antimicrobial strategies and treatments for iron overload disorders. This technical guide provides a comprehensive overview of the physicochemical properties of desferriferrichrome, detailed experimental protocols for its characterization, and visualizations of its biological pathways.

Core Physicochemical Properties

Desferriferrichrome is a cyclic hexapeptide composed of three glycine residues and three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues.[1][3] This structure confers its remarkable ability to coordinate with ferric iron.

Table 1: General and Physical Properties of Desferriferrichrome

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₅N₉O₁₂ | [1] |

| Molecular Weight | 687.7 g/mol | [1] |

| CAS Number | 34787-28-5 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 197-203°C |

Table 2: Solubility and Stability of Desferriferrichrome

| Property | Details | Reference |

| Solubility | Water: ≥10 mg/mL (requires sonication and warming) Methanol, Ethanol, DMSO: Soluble | [4] |

| Stability | Stable under standard laboratory conditions. Degradation may occur at extreme pH and temperatures. | |

| pKa | The hydroxamate groups have pKa values in the range of 8-10, typical for siderophores, enabling strong chelation of Fe(III) at physiological pH. | [5][6] |

Spectroscopic Profile

The structural elucidation and characterization of desferriferrichrome rely on various spectroscopic techniques.

Table 3: Spectroscopic Data of Desferriferrichrome

| Technique | Expected Wavelengths/Shifts | Reference |

| UV-Vis Spectroscopy | In the absence of iron, desferriferrichrome exhibits minimal absorption in the visible range. Upon chelation with iron to form ferrichrome, a characteristic absorption band appears around 425 nm. | [7][8][9] |

| ¹H NMR Spectroscopy | The proton NMR spectrum in d₆-DMSO is complex due to the presence of multiple conformers in solution. Key signals include those from the peptide backbone, the ornithine side chains, and the acetyl groups. | [10][11] |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum complements the ¹H NMR data, with characteristic signals for the carbonyl carbons of the peptide bonds and acetyl groups, as well as the carbons of the amino acid residues. | [10][12][13] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for N-H stretching of the amide groups (~3300 cm⁻¹), C=O stretching of the amide and acetyl groups (~1650 cm⁻¹), and N-O stretching of the hydroxamate groups (~1000-1100 cm⁻¹). | [14][15] |

Experimental Protocols

Isolation and Purification of Desferriferrichrome from Fungal Culture

This protocol outlines the general steps for obtaining pure desferriferrichrome from a fungal source, such as Aspergillus species.[16][17]

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a standard method for the purification and analysis of desferriferrichrome.[18][19]

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes. Flow Rate: 1.0 mL/min. Detection: UV absorbance at 220 nm (for the peptide backbone) and 425 nm (for the iron complex, ferrichrome).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of desferriferrichrome.[20][21][22][23][24]

Sample Preparation: Dissolve 5-10 mg of purified desferriferrichrome in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher). Experiments:

-

¹H NMR: To observe the proton signals.

-

¹³C NMR: To observe the carbon signals.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in the complete assignment of proton and carbon signals.

Biological Pathways

Desferriferrichrome Biosynthesis

The biosynthesis of desferriferrichrome is a complex process orchestrated by a series of enzymes, with a non-ribosomal peptide synthetase (NRPS) at its core.[25][26]

Iron Transport Mechanism

Desferriferrichrome, after chelating iron in the extracellular environment to form ferrichrome, is recognized by specific transporters on the fungal cell membrane for internalization.[27][28][29]

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of desferriferrichrome. The presented data and protocols are intended to support researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development in their efforts to explore and harness the potential of this fascinating siderophore. The detailed characterization of desferriferrichrome is a critical step towards understanding its biological functions and developing novel therapeutic applications.

References

- 1. N-Desferriferrichrome | C27H45N9O12 | CID 169636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A systematic review of various pKa determination techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Collection - Benchmarking Structures and UVâVis Spectra of Iron Complexes Against Experimental Data - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 8. Detailed assignment of the magnetic circular dichroism and UV-vis spectra of five-coordinate high-spin ferric [Fe(TPP)(Cl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Linear correlation between 1H and 13C chemical shifts of ferriheme proteins and model ferrihemes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Linear Correlation between 1H and 13C Chemical Shifts of Ferriheme Proteins and Model Ferrihemes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. cjm.ichem.md [cjm.ichem.md]

- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 17. Simple Chemical Extraction Method for DNA Isolation from Aspergillus fumigatus and Other Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hplc.eu [hplc.eu]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. depts.washington.edu [depts.washington.edu]

- 21. NMR Sample Preparation [nmr.chem.umn.edu]

- 22. chemistry.tcd.ie [chemistry.tcd.ie]

- 23. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Elucidation of the complete ferrichrome A biosynthetic pathway in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. The mechanism of ferrichrome transport through Arn1p and its metabolism in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Acquisition, Transport, and Storage of Iron by Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Iron Scavengers: A Technical Guide to Apo-ferrichrome's Interaction with Bacterial Outer Membrane Receptors

For Researchers, Scientists, and Drug Development Professionals

In the perpetual arms race for essential nutrients, bacteria have evolved sophisticated mechanisms to acquire iron, a critical element for a myriad of cellular processes. Among the most elegant of these strategies is the use of siderophores, small organic molecules secreted to chelate ferric iron with high affinity. The subsequent uptake of the iron-laden siderophore is mediated by specific outer membrane receptors. While the interaction of the ferric-siderophore complex with these receptors has been extensively studied, the initial binding of the iron-free siderophore, or apo-siderophore, is a crucial yet often overlooked aspect of this intricate process. This technical guide provides an in-depth exploration of the interaction between apo-ferrichrome, a prominent fungal hydroxamate siderophore, and its cognate bacterial outer membrane receptors, primarily focusing on FhuA, FiuA, and FoxA in Gram-negative bacteria.

Quantitative Analysis of Apo-ferrichrome Binding

The binding of apo-ferrichrome to its outer membrane receptors is a critical first step that can influence the efficiency of iron acquisition and potentially trigger signaling cascades. While quantitative data for apo-siderophore binding is less abundant than for their iron-loaded counterparts, available evidence suggests a significantly lower affinity. Generally, most ligand-gated porins, including ferrichrome receptors, bind the corresponding apo-siderophore with approximately 100-fold lower affinity than the ferric siderophore[1][2].

Table 1: Binding Affinities of Siderophores to Outer Membrane Receptors

| Receptor | Ligand | Organism | Method | Dissociation Constant (Kd) | Reference |

| FhuA | Ferrichrome (Ferric) | Escherichia coli | Fluorescence Quenching | ~200 nM | [3] |

| FhuA | Apo-ferrichrome | Escherichia coli | Estimated | ~20 µM | Estimated based on[1][2] |

| FoxA | Nocardamine (Ferric) | Pseudomonas aeruginosa | Fluorescence Quenching | 178 ± 16 nM | [4] |

| FoxA | Apo-nocardamine | Pseudomonas aeruginosa | Not Determined | N/A | |

| FiuA | Ferrichrome (Ferric) | Pseudomonas aeruginosa | Not Specified | Not Determined | |

| FiuA | Apo-ferrichrome | Pseudomonas aeruginosa | Not Determined | N/A |

The Structural Basis of Interaction: Insights from FhuA

The crystal structure of the Escherichia coli outer membrane receptor FhuA, both in its apo form and in complex with ferrichrome, provides a detailed snapshot of the binding mechanism. FhuA is a β-barrel protein with a central "cork" or "plug" domain that occludes the channel.

Upon binding of ferrichrome, significant conformational changes are observed in FhuA. These changes are transduced from the extracellular binding site to the periplasmic face of the receptor, signaling the loaded state of the receptor and initiating the TonB-dependent transport process[5][6]. While the structure of an apo-ferrichrome-FhuA complex has not been explicitly determined, it is hypothesized that the initial, lower-affinity binding of apo-ferrichrome may prime the receptor for a more robust interaction upon encountering the ferric form.

Experimental Protocols for Studying Apo-ferrichrome Interactions

A variety of biophysical and biochemical techniques can be employed to characterize the interaction between apo-ferrichrome and its outer membrane receptors. The following sections provide detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol for ITC Analysis of Apo-ferrichrome Binding to a Reconstituted Outer Membrane Receptor:

-

Protein Preparation:

-

Express and purify the outer membrane receptor (e.g., FhuA, FiuA, or FoxA) using established protocols.

-

Reconstitute the purified receptor into proteoliposomes or nanodiscs to mimic its native membrane environment. Detailed protocols for reconstitution can be found in the literature[1][7][8][9][10][11].

-

Dialyze the reconstituted receptor extensively against the desired ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching.

-

-

Ligand Preparation:

-

Prepare a stock solution of apo-ferrichrome in the same ITC buffer used for the protein. Ensure the complete removal of any residual iron.

-

Accurately determine the concentration of the apo-ferrichrome solution.

-

-

ITC Experiment:

-

Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

-

Load the reconstituted receptor solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).

-

Load the apo-ferrichrome solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Perform a control titration by injecting the apo-ferrichrome solution into the buffer alone to determine the heat of dilution.

-

Perform the main titration by injecting the apo-ferrichrome into the protein solution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, ΔH, and ΔS.

-

Fluorescence Quenching Assay

This technique relies on the change in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding.

Protocol for Fluorescence Quenching Analysis:

-

Sample Preparation:

-

Prepare purified, reconstituted outer membrane receptor and apo-ferrichrome solutions in a suitable buffer as described for ITC.

-

-

Fluorescence Measurement:

-

Place the protein solution in a quartz cuvette in a fluorometer.

-

Excite the protein at 280 nm or 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 300 to 400 nm).

-

Sequentially add small aliquots of the apo-ferrichrome stock solution to the cuvette, allowing the system to equilibrate after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution effects.

-

Plot the change in fluorescence intensity as a function of the apo-ferrichrome concentration.

-

Fit the data to a binding isotherm equation to determine the dissociation constant (Kd).

-

Radioligand Binding Assay

This highly sensitive method uses a radiolabeled ligand to quantify binding to its receptor.

Protocol for Radioligand Binding Assay:

-

Radiolabeling of Apo-ferrichrome:

-

Synthesize or obtain radiolabeled apo-ferrichrome (e.g., with 3H or 14C).

-

-

Binding Assay:

-

Incubate a constant amount of reconstituted receptor with increasing concentrations of radiolabeled apo-ferrichrome in a suitable binding buffer.

-

To determine non-specific binding, perform a parallel set of incubations in the presence of a large excess of unlabeled apo-ferrichrome.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand. For proteoliposomes, this can be achieved by filtration through a filter that retains the vesicles.

-

Wash the filters to remove unbound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of the radiolabeled apo-ferrichrome concentration.

-

Fit the data to a saturation binding curve to determine the Kd and the maximum number of binding sites (Bmax).

-

Signaling Pathways and Gene Regulation

The binding of ferric-siderophores to their outer membrane receptors is well-known to trigger signaling cascades that lead to the upregulation of genes involved in iron transport. This typically involves extracytoplasmic function (ECF) sigma factors and anti-sigma factors. For instance, in Pseudomonas aeruginosa, the binding of ferri-pyoverdine to its receptor, FpvA, initiates a signaling pathway that results in the increased expression of pyoverdine synthesis and uptake genes[12].

The role of apo-siderophores in initiating such signaling pathways is less clear. However, the binding of an apo-siderophore could potentially induce conformational changes in the receptor that are sufficient to initiate a signaling cascade, even in the absence of iron. This could serve as a mechanism for the bacterium to "sense" the availability of siderophores in the environment and prime its iron uptake machinery. Further research, such as gene expression profiling of bacteria exposed to apo-ferrichrome, is needed to elucidate any direct signaling roles of the apo-siderophore.

Diagram of a Generic Siderophore-Mediated Signaling Pathway:

Caption: Generic siderophore-mediated signaling pathway.

Diagram of Experimental Workflow for ITC:

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Conclusion and Future Directions

The interaction of apo-ferrichrome with bacterial outer membrane receptors represents a critical, yet under-quantified, aspect of iron acquisition. While it is generally accepted that this initial binding is of lower affinity than that of the ferric complex, precise quantitative data for various receptor-ligand pairs are largely unavailable. The experimental protocols detailed in this guide provide a roadmap for researchers to elucidate these fundamental parameters. Future research should focus on systematically determining the binding affinities of apo-ferrichrome and other apo-siderophores to their cognate receptors. Furthermore, investigating the potential for apo-siderophore-mediated signaling will provide a more complete understanding of how bacteria sense and respond to the availability of these crucial iron-scavenging molecules. A deeper knowledge of these initial interactions holds significant promise for the development of novel antimicrobial strategies that target and disrupt bacterial iron uptake.

References

- 1. TonB-dependent transporters: regulation, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TonB-dependent receptors-structural perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-classical roles of bacterial siderophores in pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]

- 9. Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. The expression of iron storage gene of E. coli under a range of environmental condition [mid.journals.ekb.eg]

Intracellular Fate of Iron-Free Ferrichrome After Transport: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ferrichrome, a hydroxamate-type siderophore, is a crucial molecule for iron acquisition in many fungi and bacteria. While the uptake of iron-bound ferrichrome is well-studied, the subsequent intracellular fate of the iron-free ligand, deferriferrichrome, is a critical aspect of iron homeostasis and presents potential targets for novel therapeutic interventions. This technical guide provides an in-depth analysis of the intracellular pathways of deferriferrichrome following iron release, detailing the distinct strategies of degradation, recycling, and storage employed by various microorganisms. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows to facilitate a comprehensive understanding of this process.

Introduction

Iron is an essential nutrient for nearly all living organisms, yet its bioavailability is often limited. Microorganisms have evolved sophisticated iron acquisition systems, among which siderophore-mediated uptake is paramount. Ferrichrome, a cyclic hexapeptide, chelates ferric iron (Fe³⁺) with high affinity and is transported into the cell through specific membrane transporters. Once inside, iron must be released from the siderophore for metabolic use. This guide focuses on the subsequent fate of the iron-free ferrichrome molecule, a process that varies significantly across different species and is crucial for maintaining iron balance and preventing toxicity.

Intracellular Iron Release from Ferrichrome

The primary mechanism for liberating iron from ferrichrome is the reduction of Fe³⁺ to ferrous iron (Fe²⁺). Fe²⁺ has a much lower affinity for the siderophore, facilitating its release and availability for cellular processes.[1] In some bacteria, this process is coupled with a chemical modification of the siderophore itself.

Fates of Deferriferrichrome

Following iron release, the now iron-free deferriferrichrome undergoes one of three main fates: intracellular degradation, recycling back to the extracellular space, or utilization as an intracellular iron storage molecule.

Intracellular Degradation

In many fungal species, such as Saccharomyces cerevisiae, deferriferrichrome is degraded within the cell. This irreversible process ensures that the iron, once acquired, is retained.

-

Mechanism: In fungi like Aspergillus fumigatus and Aspergillus nidulans, specific intracellular esterases have been identified that hydrolyze the ester bonds within the siderophore structure, leading to its breakdown.[2][3] For example, in A. fumigatus, the esterase EstB has been shown to hydrolyze triacetylfusarinine C (TAFC), a related hydroxamate siderophore.[3]

Recycling

In contrast to degradation, some bacteria, including Pseudomonas aeruginosa and Escherichia coli, have evolved a mechanism to recycle deferriferrichrome.

-

Mechanism: This process involves the enzymatic modification of the deferrisiderophore, followed by its efflux from the cell. In P. aeruginosa, iron release from ferrichrome involves the acetylation of the siderophore, a reaction likely catalyzed by an N-acetyltransferase such as FiuC.[4][5] The resulting acetylated deferriferrichrome is then transported out of the cell, where it can chelate another iron ion and re-initiate the transport cycle.[4][5] This recycling strategy is an energy-efficient way to sustain iron uptake.

Intracellular Storage

Certain fungi utilize deferriferrichrome and its iron-bound form as a means of intracellular iron storage, buffering against periods of both iron scarcity and excess.

-

Mechanism: In Aspergillus nidulans, the intracellular siderophore ferricrocin can exist in both its iron-free (desferri-ferricrocin) and iron-bound forms. Under iron-replete conditions, ferricrocin constitutes a significant portion of the total cellular iron, acting as a storage reservoir.[6][7] The biosynthesis of this intracellular siderophore is transcriptionally regulated in response to iron availability.[6][7]

Quantitative Data

The following tables summarize key quantitative parameters related to ferrichrome transport and metabolism.

Table 1: Ferrichrome Transporter Affinity and Kinetics in Saccharomyces cerevisiae

| Transporter | Substrate | KT (µM) | Kd (Low Affinity) (µM) | Kd (High Affinity) (nM) | Reference(s) |

| Arn1p | Ferrichrome | 0.9 | ~1-10 | Not specified | [2][4] |

Table 2: Siderophore Transporter Affinity in Bacteria

| Organism | Transporter | Ligand | Kd (nM) | Reference(s) |

| Streptococcus pneumoniae | PiaA | Ferrichrome | 5.8 ± 1.4 | [8] |

| Pseudomonas aeruginosa | FpvB | Ferrichrome | Higher than Pyoverdine | [9][10] |

Table 3: Intracellular Siderophore Concentrations in Aspergillus nidulans

| Condition | Siderophore Form | Cellular Content | Reference(s) |

| Iron-depleted | Desferri-ferricrocin | Accumulated | [7] |

| Iron-replete | Ferricrocin | ~5% of total cellular iron | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the intracellular fate of ferrichrome.

⁵⁵Fe-Ferrichrome Uptake Assay

This assay is used to quantify the transport of iron into cells via the ferrichrome pathway.

Principle: Cells are incubated with ferrichrome complexed with the radioisotope ⁵⁵Fe. The amount of radioactivity incorporated into the cells over time is measured to determine the rate of iron uptake.

General Protocol:

-

Cell Culture: Grow the microbial strain of interest to the desired growth phase in iron-depleted or iron-replete media.

-

Preparation of ⁵⁵Fe-ferrichrome: Prepare a stock solution of ⁵⁵FeCl₃ and mix it with a molar excess of deferriferrichrome to ensure complete chelation.

-

Uptake Experiment:

-

Harvest and wash the cells, then resuspend them in an appropriate assay buffer.

-

Initiate the uptake by adding ⁵⁵Fe-ferrichrome to the cell suspension at a defined concentration.

-

Incubate the cells at the optimal growth temperature with shaking.

-

At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.

-

Wash the filters with a cold wash buffer to remove non-specifically bound radioactivity.

-

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Controls: Include a negative control with cells incubated on ice to account for non-specific binding.

Fluorescently Labeled Siderophore Trafficking

This method allows for the visualization of siderophore localization within the cell.

Principle: A fluorescent dye is chemically conjugated to deferriferrichrome. The fluorescent siderophore analogue is then introduced to the cells, and its movement and localization are tracked using fluorescence microscopy.

General Protocol:

-

Synthesis of Fluorescent Probe: Conjugate a fluorescent dye (e.g., a rhodamine or cyanine derivative) to deferriferrichrome.

-

Cell Labeling:

-

Grow cells to the desired stage.

-

Incubate the cells with the fluorescently labeled ferrichrome.

-

At different time points, wash the cells to remove the unbound probe.

-

-

Imaging:

-

Mount the cells on a microscope slide.

-

Visualize the localization of the fluorescent probe using a confocal or fluorescence microscope.

-

Co-staining with organelle-specific markers can be used to determine the subcellular localization of the siderophore.

-

Siderophore Esterase Activity Assay

This assay measures the activity of enzymes that degrade siderophores.

Principle: The assay measures the hydrolysis of a substrate analogue that releases a chromogenic or fluorogenic product upon cleavage by the esterase.

General Protocol:

-

Preparation of Cell Lysate: Grow the fungal strain of interest, harvest the cells, and prepare a cell-free extract by mechanical or enzymatic lysis.

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the cell lysate, a suitable buffer, and a chromogenic or fluorogenic esterase substrate (e.g., p-nitrophenyl acetate).

-

Incubate the reaction at the optimal temperature for the enzyme.

-

-

Detection: Measure the absorbance or fluorescence of the released product over time using a spectrophotometer or fluorometer.

-

Quantification: Calculate the enzyme activity based on the rate of product formation, using a standard curve of the product.

N-Acetyltransferase Activity Assay

This assay is used to measure the activity of enzymes involved in the acetylation of deferriferrichrome for recycling.

Principle: The assay measures the transfer of an acetyl group from acetyl-CoA to an acceptor substrate, which can be deferriferrichrome or a model substrate. The consumption of acetyl-CoA or the formation of the acetylated product is monitored.

General Protocol:

-

Enzyme Preparation: Purify the N-acetyltransferase of interest or use a cell-free extract.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, the acceptor substrate (e.g., an arylamine substrate for a colorimetric assay), and acetyl-CoA in a suitable buffer.

-

Reaction and Detection:

-

Incubate the reaction at the optimal temperature.

-

Stop the reaction at different time points.

-

Quantify the amount of acetylated product formed, for example, by a colorimetric reaction with 4-dimethylaminobenzaldehyde, or by HPLC analysis.

-

-

Controls: Include controls without the enzyme or without the acceptor substrate to account for background reactions.

Signaling Pathways and Regulatory Networks

The intracellular fate of deferriferrichrome is tightly regulated at the transcriptional level in response to iron availability.

Fungal Regulation by Fep1/SreA

In many fungi, including Schizosaccharomyces pombe and Aspergillus nidulans, the GATA-type transcription factor Fep1 (or its homolog SreA) acts as a repressor of genes involved in iron acquisition, including those for siderophore biosynthesis and uptake, under iron-replete conditions.[4][10][11] When intracellular iron levels are low, Fep1/SreA is inactivated, leading to the derepression of these genes. The expression of siderophore degradation enzymes is also likely under the control of this regulatory network, ensuring that siderophores are broken down when iron is abundant.

Caption: Fungal iron homeostasis regulation by Fep1/SreA.

Bacterial Regulation by Fur

In bacteria, the Ferric Uptake Regulator (Fur) protein is the primary sensor of intracellular iron levels.[6][9][12][13][14] In the presence of ferrous iron (Fe²⁺), Fur binds to specific DNA sequences known as "Fur boxes" in the promoter regions of target genes, repressing their transcription.[9][13] This includes genes for siderophore biosynthesis and uptake. When iron is scarce, Fur releases from the DNA, allowing for the expression of these genes. The genes encoding the machinery for siderophore recycling are also expected to be part of the Fur regulon, ensuring that the recycling system is active under iron-limiting conditions when siderophore uptake is high.

References

- 1. Aspergillus fumigatus and Aspergillosis in 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Kinetic study of host defense and inflammatory response to Aspergillus fumigatus in steroid-induced immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional specialization within the Fur family of metalloregulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Intracellular Siderophore Ferricrocin Is Involved in Iron Storage, Oxidative-Stress Resistance, Germination, and Sexual Development in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SREA is involved in regulation of siderophore biosynthesis, utilization and uptake in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iron-dependent remodeling of fungal metabolic pathways associated with ferrichrome biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gene regulation of siderophore-mediated iron acquisition in Pseudomonas: not only the Fur repressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genetics and Assembly Line Enzymology of Siderophore Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Hydroxamate Production in Iron-Deficient Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phenomenon of spontaneous hydroxamate production by microorganisms in response to iron-deficient environments. Iron is an essential nutrient for nearly all life, playing a critical role in numerous cellular processes. However, its bioavailability is often limited. To overcome this challenge, many bacteria and fungi have evolved sophisticated iron acquisition systems, a key component of which is the synthesis and secretion of high-affinity iron chelators known as siderophores. Hydroxamates are a prominent class of siderophores, and their production is tightly regulated by intracellular iron concentrations. Understanding the biosynthesis of these molecules, the regulatory networks that control their production, and the methods to quantify them is of paramount importance in microbiology, infectious disease research, and drug development.

Biochemical Pathways of Hydroxamate Biosynthesis

The biosynthesis of hydroxamate siderophores is a complex process that can be broadly categorized into two main pathways: the Non-Ribosomal Peptide Synthetase (NRPS) dependent pathway and the NRPS-independent synthesis (NIS) pathway.

NRPS-Dependent Pathway

In many fungi and some bacteria, hydroxamate siderophores are synthesized via large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). A common precursor for fungal hydroxamate siderophores is the amino acid L-ornithine. The initial and committing step is the N-hydroxylation of L-ornithine, a reaction catalyzed by an L-ornithine-N5-monooxygenase, often encoded by the sidA gene[1]. This enzyme is a flavin-dependent monooxygenase[2][3][4][5]. Following hydroxylation, the N-hydroxyornithine is acylated to form the hydroxamate group. Finally, NRPSs assemble these hydroxamate-containing monomers into the final siderophore structure, which can be either linear or cyclic[6][7].

NRPS-Independent Synthesis (NIS) Pathway

In contrast to the NRPS-dependent pathway, the NIS pathway utilizes a series of discrete enzymes to construct the siderophore backbone. This pathway is responsible for the synthesis of hydroxamate siderophores like aerobactin in E. coli. The NIS pathway typically involves enzymes that link dicarboxylic acids with diamines or amino alcohols to form the final hydroxamate-containing molecule[8].

Regulatory Signaling Pathways

The production of hydroxamate siderophores is a metabolically expensive process; therefore, it is tightly regulated to prevent iron overload and toxicity. The primary environmental cue for inducing hydroxamate production is iron limitation.

Bacterial Regulation: The Fur Repressor

In many bacteria, the master regulator of iron homeostasis is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe2+ as a cofactor, forming a complex that recognizes and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, including those involved in siderophore biosynthesis. This binding represses the transcription of these genes. Conversely, under iron-deficient conditions, Fur is unable to bind iron, leading to its dissociation from the DNA and the subsequent derepression of the siderophore biosynthesis genes, allowing for the production of hydroxamates.

Fungal Regulation: SreA and HapX

In fungi, iron homeostasis is primarily controlled by a negative feedback loop involving two key transcription factors: a GATA-type repressor (e.g., SreA) and a bZIP transcription factor (e.g., HapX)[8]. Under iron-replete conditions, SreA is expressed and represses the transcription of siderophore biosynthesis genes, as well as the gene encoding HapX. When iron levels are low, SreA-mediated repression is lifted. This allows for the expression of HapX, which in turn activates the transcription of genes required for siderophore production and other iron uptake mechanisms.

Experimental Protocols

A variety of well-established protocols are available for inducing, detecting, and quantifying hydroxamate siderophores.

Preparation of Iron-Deficient and Iron-Replete Media

Creating a truly iron-deficient medium requires meticulous attention to detail to avoid trace iron contamination.

Materials:

-